molecular formula C16H16ClNO3S B5132508 [4-[(Dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-thiophen-2-ylmethanone;hydrochloride

[4-[(Dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-thiophen-2-ylmethanone;hydrochloride

Cat. No.: B5132508
M. Wt: 337.8 g/mol
InChI Key: ZUFPXDLYDHZLCS-UHFFFAOYSA-N
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Description

[4-[(Dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-thiophen-2-ylmethanone;hydrochloride is a complex organic compound that features a benzofuran core substituted with a dimethylamino group, a hydroxyl group, and a thiophenylmethanone moiety

Properties

IUPAC Name

[4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-thiophen-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S.ClH/c1-17(2)8-10-12(18)5-6-13-15(10)11(9-20-13)16(19)14-4-3-7-21-14;/h3-7,9,18H,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFPXDLYDHZLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1C(=CO2)C(=O)C3=CC=CS3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-thiophen-2-ylmethanone;hydrochloride typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a Mannich reaction, where formaldehyde and dimethylamine react with the benzofuran core.

    Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Attachment of the Thiophenylmethanone Moiety: This step involves a Friedel-Crafts acylation reaction where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the thiophenylmethanone moiety can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions with various electrophiles or nucleophiles to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

    Coupling: Catalysts like palladium or copper in the presence of appropriate ligands.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives.

    Coupling: Complex organic molecules with extended conjugation or functionalization.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology

    Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detection of diseases.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Sensors: It can be incorporated into sensors for detecting various chemical substances.

Mechanism of Action

The mechanism of action of [4-[(Dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-thiophen-2-ylmethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the benzofuran core can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(Dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-phenylmethanone
  • [4-[(Dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-pyridin-2-ylmethanone
  • [4-[(Dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-furan-2-ylmethanone

Uniqueness

The presence of the thiophenylmethanone moiety in [4-[(Dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-thiophen-2-ylmethanone;hydrochloride distinguishes it from similar compounds. This moiety can impart unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

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